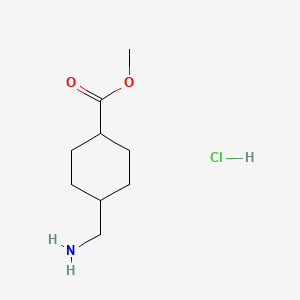

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

Vue d'ensemble

Description

“Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride” is a chemical compound with the CAS Number: 29275-88-5 . It is a solid substance that appears white to light yellow to light orange in color .

Molecular Structure Analysis

The molecular formula of this compound is C9H17NO2·HCl . The InChI code is 1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H/t7-,8-; .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in water . The compound should be stored under an inert gas and away from moisture .Applications De Recherche Scientifique

Antifibrinolytic Agent

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride acts as an antifibrinolytic agent. It inhibits plasmin-induced fibrinolysis, making it valuable in managing hemorrhagic diseases and abnormal bleeding during surgical procedures .

Lysine Analogue

Researchers use this compound as a lysine analogue to characterize binding sites in plasminogen. By mimicking lysine, it helps elucidate interactions with plasminogen, which is essential for understanding clot formation and dissolution .

Thrombosis Research

Given its antifibrinolytic properties, Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride contributes to thrombosis research. Scientists study its effects on clot stability, dissolution, and plasminogen activation pathways .

Drug Development

The compound’s unique structure makes it a potential lead for drug development. Researchers explore modifications to enhance its efficacy, safety, and specificity for targeted therapies .

Hemostasis Control

In clinical settings, Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride may play a role in controlling bleeding during surgeries or trauma. Its antifibrinolytic action helps stabilize clots and prevent excessive bleeding .

Biochemical Studies

Scientists use this compound as a tool to investigate plasminogen activation, fibrinolysis, and clotting pathways. Its interactions with enzymes and proteins provide insights into these complex biological processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withplasminogen , a protein involved in the breakdown of blood clots .

Mode of Action

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, a process that prevents the growth of blood clots . This suggests that the compound may bind to plasminogen or related proteins, preventing them from breaking down fibrin, the main protein component of blood clots .

Biochemical Pathways

Given its antifibrinolytic activity, it likely impacts thefibrinolysis pathway . By inhibiting plasmin-induced fibrinolysis, it could potentially lead to the stabilization of blood clots and prevent excessive bleeding .

Pharmacokinetics

It is known to besoluble in water , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride at the molecular and cellular level is likely the stabilization of blood clots . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, leading to more stable blood clots . This could potentially be beneficial in conditions where excessive bleeding is a concern .

Action Environment

The action of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It is recommended to store the compound under an inert atmosphere and at room temperature . Additionally, as a moisture-sensitive compound , it should be kept away from moisture to maintain its stability and efficacy .

Propriétés

IUPAC Name |

methyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSRTWFJCGJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)

![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)

![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)

amine hydrochloride](/img/structure/B3022414.png)